molecular formula C20H17ClN2O2S B2927973 1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-18-6

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2927973
CAS No.: 946355-18-6
M. Wt: 384.88
InChI Key: FNDSPIRCURXTBN-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, a chlorophenyl group, and a methylsulfanylphenyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2-(methylsulfanyl)benzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and the pyridine ring, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-26-18-7-3-2-6-17(18)22-19(24)16-5-4-12-23(20(16)25)13-14-8-10-15(21)11-9-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDSPIRCURXTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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